molecular formula C28H34N4O6S4 B2746226 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide methanesulfonate CAS No. 1184989-35-2

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide methanesulfonate

Cat. No. B2746226
CAS RN: 1184989-35-2
M. Wt: 650.84
InChI Key: XVJUBBQAYTWJKU-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide methanesulfonate is a useful research compound. Its molecular formula is C28H34N4O6S4 and its molecular weight is 650.84. The purity is usually 95%.
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Scientific Research Applications

Transfer Hydrogenation of Ketones

This compound has been utilized in the synthesis of carboxamide carbonyl-ruthenium(II) complexes which are active in the transfer hydrogenation of ketones . These complexes exhibit moderate catalytic activities, achieving a maximum turnover number (TON) of 990 within 6 hours. The presence of the benzo[d]thiazol-2-yl moiety contributes to the catalytic efficiency of these complexes.

Photophysical Studies

The benzo[d]thiazol-2-yl group is a key component in materials like 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) , which is essential for naphthalene production . Studies have shown that this compound exhibits unique photophysical phenomena in different solvents, which is crucial for the development of optoelectronic devices and analytical tools.

Excited State Hydrogen Bond and Proton Transfer

Research indicates that the compound’s derivatives are significant in understanding the solvent effects on excited state hydrogen bonds and proton transfers . This understanding is vital for the development of new products in optoelectronics and analytical tools, where solvent polarity plays a crucial role.

Molecular Structure and Photovoltaic Properties

The compound’s derivatives have been systematically studied for their photophysical, electrochemical properties, and thermal stability . These studies reveal the relationship between molecular structure and photovoltaic properties, which is essential for the design of new materials in solar energy conversion.

Organometallic Chemistry

In organometallic chemistry, the compound’s derivatives serve as ligands to form complexes with metals like ruthenium. These complexes are characterized by their unique structural and mechanistic properties, which are important for various catalytic processes .

Optoelectronic Development

The benzo[d]thiazol-2-yl moiety is integral to the development of compounds with dual fluorescence properties, exhibiting both enol emission and keto emission. This property is particularly useful in the creation of thin-film solid-state devices for optoelectronic applications .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O3S3.CH4O3S/c1-4-30-16-15-20-23(17-30)36-27(24(20)26-28-21-9-7-8-10-22(21)35-26)29-25(32)18-11-13-19(14-12-18)37(33,34)31(5-2)6-3;1-5(2,3)4/h7-14H,4-6,15-17H2,1-3H3,(H,29,32);1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJUBBQAYTWJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(CC)CC.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide methanesulfonate

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